4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine
Overview
Description
This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any notable physical characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as boiling point, melting point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
Chemical Synthesis and Reactions
The compound 4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine and its derivatives have been explored in various chemical syntheses and reactions. For instance, it has been used in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, showcasing its versatility in forming heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006). Moreover, the compound has been involved in a reaction mechanism producing pyrimidopyrimidine, illustrating its potential in complex organic transformations (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).
Pharmaceutical Research
In pharmaceutical research, certain pyrimidin-2-amine derivatives have been associated with significant roles, such as acting as potential I1 imidazoline receptor agonists in the treatment of hypertension. These findings emphasize the importance of pyrimidine derivatives in medicinal chemistry and drug development (Aayisha et al., 2019).
Structural Analysis
Studies have also delved into the structural aspects of pyrimidin-2-amine derivatives. The crystalline structure of a related compound, 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, has been thoroughly examined, offering insights into the molecular and crystalline architecture of such compounds (Zhukhlistova & Tishchenko, 2001).
Material Science and Coordination Chemistry
The coordination behavior of various ligands to paramagnetic polyoxometalates (POMs) has been studied using pyrimidin-2-amine derivatives. These studies are crucial in understanding the complex interactions and binding modes in coordination chemistry, which has implications in material science and catalysis (Kim & So, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(dimethoxymethyl)-5-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5-4-10-8(9)11-6(5)7(12-2)13-3/h4,7H,1-3H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALAQWRMEBNUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244313 | |
Record name | 2-Pyrimidinamine, 4-(dimethoxymethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)-5-methylpyrimidin-2-amine | |
CAS RN |
1338494-69-1 | |
Record name | 2-Pyrimidinamine, 4-(dimethoxymethyl)-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinamine, 4-(dimethoxymethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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